molecular formula C21H18N4O4S B2992501 2-(benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 1705189-00-9

2-(benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

Cat. No.: B2992501
CAS No.: 1705189-00-9
M. Wt: 422.46
InChI Key: BIDOPVOSDPPJMQ-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide” is a complex organic molecule. It is related to a series of compounds that have been studied for their potential antitubercular activity .


Synthesis Analysis

The synthesis of this compound or similar compounds typically involves the use of intermediate chalcones . The synthesized compounds are usually characterized by techniques such as FT-IR, 1 H-NMR, and Mass spectroscopy .

Scientific Research Applications

Synthesis and Biological Activity

  • A study focused on the synthesis of novel 3-benzyl-4(3H)quinazolinone analogues, demonstrating broad-spectrum antitumor activity with notable potency compared to the control 5-FU. This research signifies the potential of structurally related compounds in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).

  • Another significant contribution is the development of a new synthesis route for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showcasing a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. This highlights innovative approaches to constructing complex heterocyclic structures, relevant to the synthesis of related compounds (B. Gabriele et al., 2006).

  • Research on Co(II) and Cu(II) coordination complexes derived from pyrazole-acetamide derivatives explores the impact of hydrogen bonding on self-assembly processes and antioxidant activity. Such studies indicate the versatility of related compounds in forming coordination complexes with potential for various biological activities (K. Chkirate et al., 2019).

Structural and Computational Analyses

  • The unexpected synthesis of novel 2-pyrone derivatives, including a detailed investigation of their crystal structures and Hirshfeld surface analysis, provides insights into the molecular interactions and stability of related compounds. Computational studies further support the experimental findings, offering a comprehensive understanding of their structural characteristics (J. Sebhaoui et al., 2020).

  • An in silico approach towards predicting drug-likeness and in vitro microbial investigation of dihydropyrrolone conjugates showcases the application of computational tools in evaluating the pharmacological potential of novel compounds. This research emphasizes the importance of theoretical and experimental synergy in drug discovery processes (K. Pandya et al., 2019).

Biochemical Analysis

Biochemical Properties

2-(benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including Mycobacterium tuberculosis enoyl reductase, which is crucial for its antitubercular activity . The compound’s interaction with this enzyme involves binding to the active site, inhibiting the enzyme’s function, and thereby disrupting the bacterial cell wall synthesis.

Cellular Effects

The effects of this compound on various cell types include modulation of cell signaling pathways, alteration of gene expression, and impacts on cellular metabolism. In cancer cells, it has been observed to induce apoptosis and inhibit proliferation by affecting pathways such as the PI3K/Akt and MAPK/ERK pathways . This compound also influences the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets. For instance, its binding to Mycobacterium tuberculosis enoyl reductase results in enzyme inhibition, which is critical for its antitubercular activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions . Long-term effects on cellular function include sustained inhibition of target enzymes and prolonged modulation of signaling pathways, which can lead to cumulative effects on cell viability and function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Low to moderate doses have been shown to be effective in achieving therapeutic outcomes without significant toxicity . High doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window.

Metabolic Pathways

The metabolic pathways involving this compound include its biotransformation by liver enzymes such as cytochrome P450 . This metabolism results in the formation of various metabolites, some of which retain biological activity. The compound’s interaction with these enzymes can also affect metabolic flux and alter the levels of key metabolites.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c26-20(13-30-21-24-16-5-1-2-6-17(16)29-21)23-14-9-22-25(10-14)11-15-12-27-18-7-3-4-8-19(18)28-15/h1-10,15H,11-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDOPVOSDPPJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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